

Application Notes and Protocols for VTP50469

Oral Administration in Animal Studies

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Compound of Interest

Compound Name: VTP50469

Cat. No.: B10824408

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These application notes provide a comprehensive overview of the oral bioavailability and formulation of **VTP50469**, a potent and selective small molecule inhibitor of the Menin-MLL interaction, for use in preclinical animal studies. The provided protocols are based on methodologies cited in peer-reviewed research.

Overview of VTP50469

VTP50469 is a preclinical candidate that has demonstrated significant efficacy in in vivo models of MLL-rearranged (MLL-r) leukemias.[1] It acts by disrupting the critical interaction between Menin and the MLL1 protein (or its oncogenic fusion proteins), which is essential for the leukemogenic activity in these cancers.[1] This disruption leads to changes in gene expression, inducing differentiation and apoptosis in cancer cells.[1] **VTP50469** is described as an orally bioavailable compound, making it suitable for administration in animal models through various oral routes.[1][2]

Quantitative Data Summary

While specific quantitative oral bioavailability percentages (F%) for **VTP50469** are not readily available in the public domain, pharmacokinetic studies have been conducted to ensure adequate plasma exposure in animal models. The following tables summarize the available quantitative data regarding formulation, dosing, and resulting plasma concentrations.

Table 1: **VTP50469** Formulations for Oral Administration in Animal Studies

Formulation Type	Vehicle Composition	Administration Route	Reference
Suspension	0.5% Natrosol + 1% Polysorbate-80 in water	Oral Gavage	[3]
Medicated Chow	0.1% VTP50469 incorporated into standard mouse chow	Ad libitum feeding	[1][2][4][5]

Table 2: Dosing Regimens and Pharmacokinetic Parameters of **VTP50469** in Mice

Dosing Regimen	Formulation	Approximate Daily Dose	Achieved Plasma Concentration (24h)	Reference
120 mg/kg, twice daily (BID)	0.5% Natrosol + 1% Polysorbate-80	240 mg/kg	Not Reported	[3][4][5]
15, 30, and 60 mg/kg, BID	Not Specified	30, 60, 120 mg/kg	Not Reported	[1]
0.1% medicated chow	Standard mouse chow	120-180 mg/kg	700-2000 nM	[1]
0.1% medicated chow	Standard mouse chow	~175 mg/kg	Not Reported	[2]

Note: A plasma concentration of approximately 1 μ M (~1000 nM) was identified as necessary to achieve a greater than 90% suppression of the target gene MEIS1 transcription, which required a daily dose of over 100 mg/kg.[1]

Experimental Protocols

The following are detailed protocols for the preparation of **VTP50469** formulations for oral administration in animal studies.

Protocol for Preparation of VTP50469 Suspension for Oral Gavage

Materials:

- **VTP50469** powder
- Natrosol (hydroxyethylcellulose)
- Polysorbate-80 (Tween 80)
- Sterile, purified water
- Sonicator water bath
- Magnetic stirrer and stir bar
- Appropriate glassware (beakers, graduated cylinders)
- Calibrated balance

Procedure:

- Prepare the Vehicle:
 - In a suitable beaker, add the required volume of sterile, purified water.
 - While stirring, slowly add Natrosol to a final concentration of 0.5% (w/v). Continue stirring until the Natrosol is fully dissolved. This may require gentle heating.
 - Add Polysorbate-80 to the solution to a final concentration of 1% (v/v) and continue to stir until a homogenous solution is achieved.
- Prepare the **VTP50469** Suspension:

- Weigh the required amount of **VTP50469** powder to achieve the desired final concentration for dosing (e.g., for a 120 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 12 mg/mL).
- Slowly add the **VTP50469** powder to the prepared vehicle while stirring.
- Once the powder is dispersed, place the beaker in a sonicator water bath set to 37°C.
- Sonicate the suspension until it is visually uniform.[3]
- Storage:
 - Store the formulated drug at 4°C for up to one month.[3]
 - Before each use, ensure the suspension is brought to room temperature and vortexed to ensure homogeneity.

Protocol for Preparation of VTP50469 Medicated Chow

Materials:

- **VTP50469** powder
- Standard powdered mouse chow
- A suitable solvent for **VTP50469** (e.g., ethanol, as a volatile solvent that can be evaporated)
- Large mixing bowl or a commercial mixer
- Drying oven or a well-ventilated area

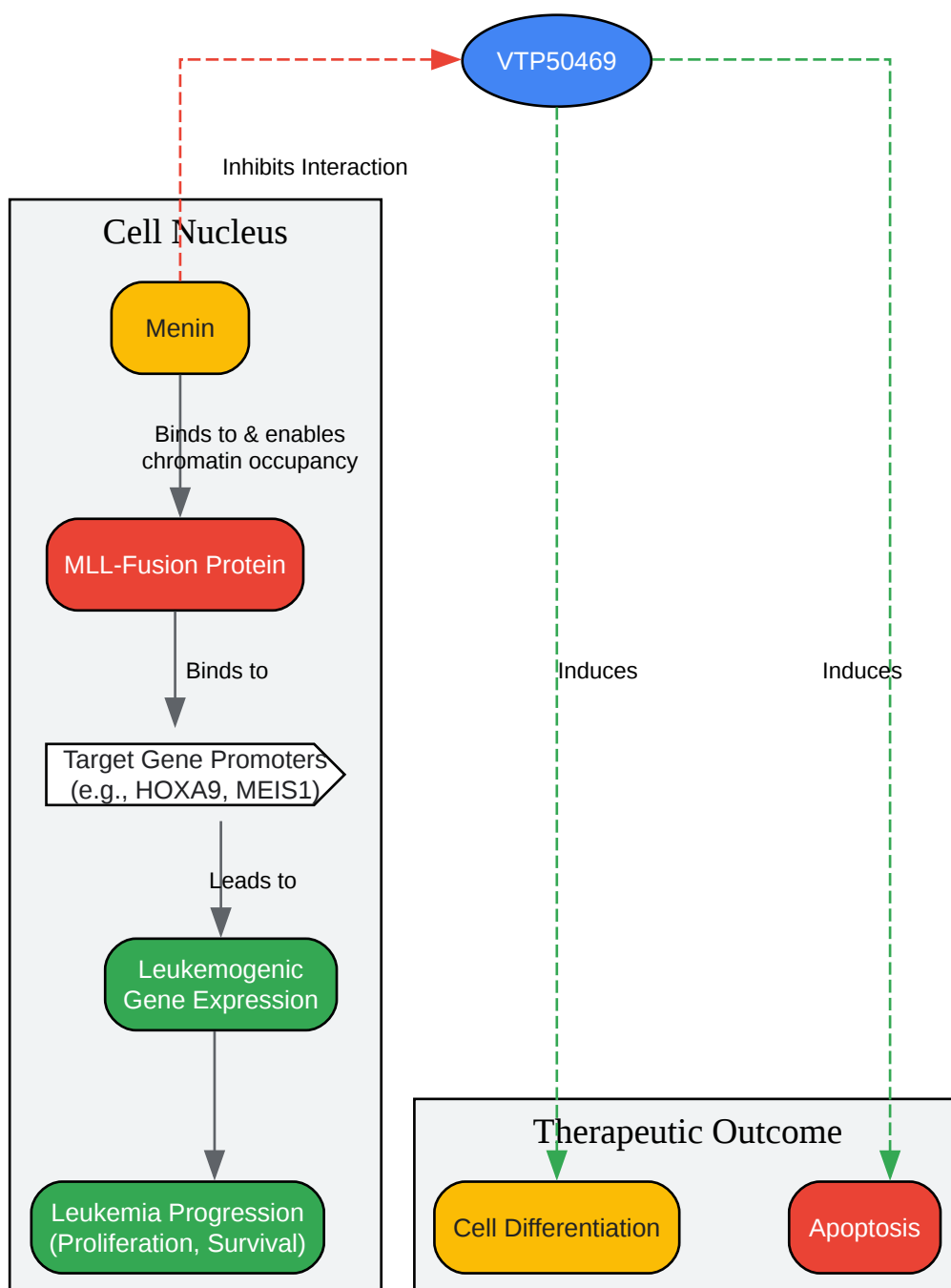
Procedure:

- Calculate the Amount of **VTP50469**:
 - Determine the total amount of medicated chow required for the study.
 - Calculate the total weight of **VTP50469** needed to achieve a final concentration of 0.1% (w/w) in the chow. For example, for 1 kg of chow, 1 g of **VTP50469** is required.

- Prepare the **VTP50469** Solution:
 - Dissolve the calculated amount of **VTP50469** in a minimal amount of a suitable volatile solvent.
- Incorporate **VTP50469** into Chow:
 - Place the powdered chow in a large mixing bowl.
 - Slowly add the **VTP50469** solution to the chow while continuously mixing to ensure an even distribution.
 - Continue mixing until the solvent has been evenly absorbed and the mixture has a consistent appearance.
- Solvent Evaporation:
 - Spread the medicated chow in a thin layer on a tray.
 - Allow the solvent to fully evaporate in a drying oven at a low temperature or in a well-ventilated fume hood. The temperature should be kept low to avoid degradation of **VTP50469**.
- Pelleting and Storage:
 - Once the chow is completely dry, it can be re-pelleted if necessary, or provided as a powder.
 - Store the medicated chow in a cool, dry, and dark place.

Visualizations

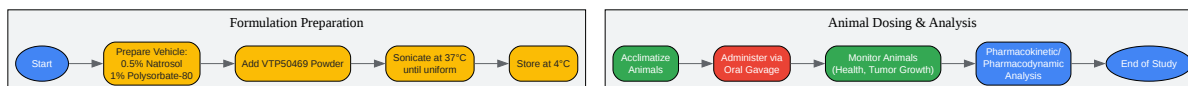
Signaling Pathway of VTP50469 Action



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Caption: Mechanism of action of **VTP50469** in MLL-rearranged leukemia.

Experimental Workflow for Oral Gavage Study



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Caption: Workflow for **VTP50469** oral gavage studies in animals.

Experimental Workflow for Medicated Chow Study



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Caption: Workflow for **VTP50469** medicated chow studies in animals.

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